molecular formula C13H18ClN3OS B6489037 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 1217113-05-7

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B6489037
CAS No.: 1217113-05-7
M. Wt: 299.82 g/mol
InChI Key: OBONXZVRZUJIRI-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a synthetic organic compound that belongs to the benzothiazole class. This compound is characterized by the presence of a methoxy group at the 6th position, a methylpiperazine moiety at the 2nd position, and a hydrochloride salt form. Benzothiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylpiperazine Moiety: The 4-methylpiperazine group is attached through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 4-methylpiperazine under reflux conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methylpiperazin-1-yl)pyridine
  • 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline
  • 6-Methoxy-2-(4-methylpiperazin-1-yl)benzimidazole

Uniqueness

Compared to these similar compounds, 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONXZVRZUJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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